![molecular formula C18H16FNO4S2 B2456796 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide CAS No. 946265-21-0](/img/structure/B2456796.png)
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16FNO4S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications
- Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing advanced materials .
- Thiophene derivatives find application as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them relevant in various sectors .
- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives. These methods allow the construction of diverse thiophene-based structures for further exploration .
- Investigating the biological effects of thiophene derivatives, including the compound , provides insights into their mode of action. Understanding their interactions with biological targets is essential for drug development .
- Researchers use techniques like single crystal X-ray diffraction to determine the crystal structure of thiophene derivatives. This information aids in understanding their three-dimensional arrangement and informs further studies .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Chemistry and Heterocyclization
Biological Activity and Mechanism Studies
Crystallography and Structural Characterization
properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-12-10-13(6-7-14(12)19)26(22,23)17(15-4-2-8-24-15)11-20-18(21)16-5-3-9-25-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXOLWADDNSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide |
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